4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine
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Description
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C17H14ClN3O4 and its molecular weight is 359.77. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
1,2,3,6-Tetrahydropyridines, including derivatives related to the specified compound, have been synthesized and evaluated for potential anti-inflammatory and analgesic activities. These compounds have shown a range of biological activities, indicating their potential as leads for developing new therapeutic agents (Rao et al., 1995).
Calcium Channel Antagonism
Studies on 1,4-dihydropyridine derivatives, structurally similar to the specified compound, have demonstrated their role as calcium channel antagonists. The crystal structures and pharmacological activities of these derivatives indicate their potential in modulating calcium channel functions, which is crucial for developing cardiovascular drugs (Fossheim et al., 1982).
Antimicrobial Activity
The synthesis of new pyrimidines and condensed pyrimidines derived from 4-(4-chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine has been explored, showing significant antimicrobial activity against a range of bacteria. This research highlights the compound's utility in developing new antimicrobial agents (Abdelghani et al., 2017).
Structural Analysis and Molecular Interactions
The crystal and molecular structures of derivatives related to this compound have been determined, providing insights into their conformational dynamics and intermolecular interactions. These studies are fundamental for understanding the compound's reactivity and potential applications in material science and pharmaceutical development (Vimalraj & Pandiarajan, 2010).
Electrophilic and Nucleophilic Properties
Research into the electrophilic and nucleophilic characteristics of alpha-nitro ketone derivatives, akin to the structure of interest, has opened new pathways for synthesizing complex organic molecules. These properties are exploited in creating potent anticonvulsant agents and probing nicotinic receptor interactions, demonstrating the compound's versatility in organic synthesis and medicinal chemistry (Zhang, Tomizawa, & Casida, 2004).
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2,6-dinitrophenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-6-4-12(5-7-14)13-8-10-19(11-9-13)17-15(20(22)23)2-1-3-16(17)21(24)25/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAMPCGTHAYXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.